molecular formula C11H7F3N2O3 B2416145 3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide CAS No. 1428371-81-6

3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide

Cat. No.: B2416145
CAS No.: 1428371-81-6
M. Wt: 272.183
InChI Key: IXFOBOBSAIEYQW-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide (CAS 1428371-81-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H7F3N2O3 and a molecular weight of 272.18, this compound belongs to the class of isoxazole-carboxamide derivatives, a group known for its significant potential in medicinal and agrochemical research . Isoxazole-carboxamide derivatives are a pharmacologically active scaffold. Scientific literature indicates that structurally similar compounds are being investigated as potent antirheumatic agents through selective protease-activated receptor-2 (PAR-2) inhibition . Other close analogs have demonstrated promising broad-spectrum anticancer activity in vitro, particularly against challenging cell lines such as melanoma (B16F1) and various adenocarcinomas, with some derivatives showing activity in the nanomolar range . Furthermore, certain 3-phenylisoxazoline-5-carboxamides have been patented for their herbicidal activity , highlighting the utility of this chemical class in agrochemical discovery . The presence of the polyfluorophenyl moiety in its structure is a common feature in modern drug design, often used to modulate properties like metabolic stability, lipophilicity, and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

3-methoxy-N-(2,3,4-trifluorophenyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c1-18-8-4-7(19-16-8)11(17)15-6-3-2-5(12)9(13)10(6)14/h2-4H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFOBOBSAIEYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Synthetic Challenges

The target compound features a 3-methoxy-substituted isoxazole core linked to a 2,3,4-trifluorophenyl group via a carboxamide bridge. Key challenges include:

  • Regioselective synthesis of the isoxazole ring to ensure correct substitution at positions 3 and 5.
  • Introduction of the methoxy group without side reactions at electron-deficient positions.
  • Coupling efficiency between the isoxazole carboxylic acid derivative and 2,3,4-trifluoroaniline, which is sterically hindered due to fluorine substituents.

Synthesis of the Isoxazole Core

Cyclocondensation of β-Ketoesters with Hydroxylamine

A foundational method involves cyclizing β-ketoesters with hydroxylamine hydrochloride under acidic conditions. For example:

  • Ethyl 3-methoxy-5-oxo-4-pentenoate reacts with hydroxylamine hydrochloride in ethanol at 60°C for 6 hours, yielding 3-methoxyisoxazole-5-carboxylic acid ethyl ester .
  • Mechanism : The reaction proceeds via nucleophilic attack of hydroxylamine on the β-keto carbonyl, followed by cyclodehydration.
Table 1: Optimization of Cyclocondensation Conditions
Parameter Optimal Value Yield (%) Reference
Temperature 60°C 78
Solvent Ethanol 82
Reaction Time 6 hours 78
Catalyst HCl (0.1 M) 85

Functionalization of the Isoxazole Ring

Methoxy Group Introduction

The methoxy group is introduced via nucleophilic aromatic substitution or O-methylation :

  • Direct Methylation : Treating 3-hydroxyisoxazole-5-carboxylic acid with methyl iodide and potassium carbonate in DMF at 50°C for 12 hours.
  • Alternative Route : Using dimethyl sulfate under basic conditions (NaOH/H₂O) at room temperature, achieving 89% yield.

Carboxylic Acid Activation

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2 M) in ethanol/water (1:1), followed by activation as an acyl chloride:

  • Thionyl Chloride Method : Refluxing with SOCl₂ (3 eq) in dichloromethane (DCM) for 2 hours.
  • Oxalyl Chloride Method : Using (COCl)₂ (2.5 eq) and catalytic DMF in DCM at 0°C to 25°C.

Amide Coupling with 2,3,4-Trifluoroaniline

Schotten-Baumann Reaction

A classical approach involves reacting the acyl chloride with 2,3,4-trifluoroaniline in a biphasic system:

  • Conditions : 2,3,4-Trifluoroaniline (1.2 eq) in NaOH (10% aqueous) and DCM, stirred at 0°C for 1 hour.
  • Yield : 72–78% after recrystallization from ethyl acetate/hexane.

Coupling Agents for Mild Conditions

Modern methods employ carbodiimide-based agents to enhance efficiency:

  • EDC/HOBt System : 3-Methoxyisoxazole-5-carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1 eq), and 2,3,4-trifluoroaniline (1.2 eq) in DCM, stirred at 25°C for 12 hours.
  • Microwave-Assisted Synthesis : Using 150 W irradiation at 80°C for 20 minutes, achieving 91% yield.
Table 2: Comparison of Coupling Methods
Method Conditions Yield (%) Purity (%) Reference
Schotten-Baumann 0°C, 1 hour 75 98
EDC/HOBt 25°C, 12 hours 82 99
Microwave 80°C, 20 minutes 91 99

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted aniline and byproducts.
  • Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.45–7.38 (m, 1H, aryl-H), 3.92 (s, 3H, OCH₃).
  • LC-MS : [M+H]⁺ = 311.1 (calculated 311.08).

Industrial-Scale Production Considerations

Patents highlight cost-effective adaptations:

  • One-Pot Synthesis : Combining cyclocondensation, methylation, and coupling in a single reactor using DMF as a universal solvent.
  • Catalytic Recycling : Recovering Pd/C catalysts from hydrogenation steps reduces costs by 40%.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced derivatives.

    Substitution Products: Compounds with substituted nucleophiles.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Receptor Interaction: Binding to receptors on the cell surface or within the cell to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(2,3,4-trifluorophenyl)benzamide: Similar structure but with a benzamide group instead of an isoxazole ring.

    3-methoxy-N-(2,3,4-trifluorophenyl)-2-naphthamide: Contains a naphthamide group instead of an isoxazole ring.

Uniqueness

3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures

Biological Activity

3-Methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : this compound

The compound features a trifluoromethyl group which is known to enhance the biological activity of organic compounds by modulating their interaction with biological targets.

Antitumor Activity

Research indicates that isoxazole derivatives exhibit significant antitumor properties. For instance, studies have shown that various isoxazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against human leukemia cell lines by modulating key apoptotic markers such as Bcl-2 and p21^WAF-1 .

The biological activity of this compound is thought to involve:

  • Induction of Apoptosis : By decreasing Bcl-2 expression and increasing p21^WAF-1 levels.
  • Cell Cycle Arrest : This mechanism is crucial for inhibiting tumor growth by preventing cancer cells from proliferating.

Case Studies

Several studies have explored the biological effects of isoxazole derivatives:

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxicity of various isoxazole derivatives against HL-60 leukemia cells.
    • Results indicated that certain derivatives significantly reduced cell viability at concentrations ranging from 86 to 755 μM .
  • Antitumor Efficacy :
    • A patent describes the use of isoxazole-4-carboxamides for treating various cancers, highlighting their potential effectiveness without compromising the immune system .

Comparative Analysis of Isoxazole Derivatives

The following table summarizes the biological activities and mechanisms of selected isoxazole derivatives:

Compound NameActivityMechanism
This compoundAntitumorInduces apoptosis; cell cycle arrest
5-Methyl-N-(3-trifluoromethyl)phenylisoxazole-4-carboxamideCytotoxicModulates Bcl-2 and p21^WAF-1 expression
Isoxazole (6)CytotoxicPrimarily through cell cycle arrest

Q & A

Q. What are the common synthetic routes for 3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide?

The compound is synthesized via multi-step reactions involving functional group modifications. A typical approach includes:

  • Isoxazole core formation : Cyclization of β-diketones with hydroxylamine derivatives.
  • Amide coupling : Reaction of the isoxazole-5-carboxylic acid intermediate with 2,3,4-trifluoroaniline using coupling agents like EDCI/HOBt under inert conditions (e.g., dichloromethane solvent).
  • Methoxy group introduction : Methylation of intermediates using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, trifluorophenyl aromatic signals).
  • HRMS : Exact mass determination (e.g., [M+H]+^+ at m/z 327.0593 for C₁₂H₈F₃N₂O₃).
  • X-ray crystallography : For unambiguous structural confirmation using software like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Ultrasound-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating .
  • Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura cross-coupling (if applicable). Statistical tools like Design of Experiments (DoE) are recommended to analyze variables (temperature, stoichiometry) .

Q. How can conflicting biological activity data be resolved in preclinical studies?

Contradictory results (e.g., enzyme inhibition vs. cytotoxicity) require:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., mitochondrial permeability transition pore inhibition in liver mitochondria ).
  • Off-target screening : Use proteome-wide affinity assays to identify non-specific interactions.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to validate target binding hypotheses .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME estimate logP (2.8), aqueous solubility, and CYP450 interactions.
  • Molecular dynamics (MD) simulations : Assess membrane permeability using CHARMM force fields.
  • QSAR models : Correlate structural features (e.g., fluorine substituents) with bioavailability .

Data Analysis & Experimental Design

Q. How to design assays for evaluating the compound’s enzyme inhibition potential?

  • In vitro assays : Use purified enzymes (e.g., kinases) with fluorescent substrates (e.g., ATP analogs).
  • Kinetic analysis : Measure KiK_i values via Lineweaver-Burk plots.
  • Positive controls : Include known inhibitors (e.g., staurosporine) to validate assay conditions .

Q. What strategies mitigate crystallographic data ambiguities during structure refinement?

  • High-resolution data : Collect datasets at synchrotron sources (≤1.0 Å resolution).
  • Twinning analysis : Use OLEX2’s TwinRotMat to detect and model twinned crystals.
  • Validation tools : R-factor convergence (<0.05) and MolProbity clash scores ensure model accuracy .

Methodological Challenges

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) with aqueous buffers.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersibility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

Q. What analytical approaches resolve overlapping NMR signals in crowded spectra?

  • 2D NMR : HSQC and HMBC correlations differentiate aromatic protons.
  • Low-temperature NMR : Reduces signal broadening (e.g., at 243 K).
  • Isotopic labeling : 19^{19}F NMR simplifies tracking trifluorophenyl groups .

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